4-Desmethoxy Omeprazole Sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

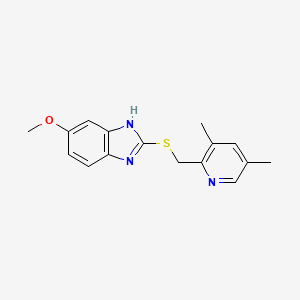

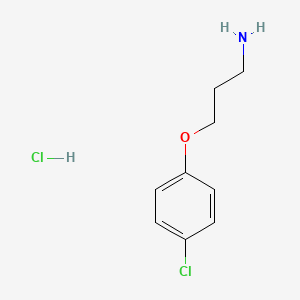

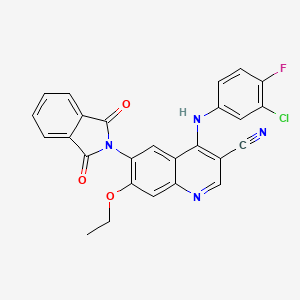

4-Desmethoxy Omeprazole Sulfide is a compound with the molecular formula C16H17N3OS . It is an impurity of Omeprazole , a proton pump inhibitor used in the treatment of dyspepsia .

Molecular Structure Analysis

The molecular structure of 4-Desmethoxy Omeprazole Sulfide can be represented by the IUPAC name 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole . The InChI and Canonical SMILES representations are also available .Physical And Chemical Properties Analysis

4-Desmethoxy Omeprazole Sulfide has a molecular weight of 299.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 299.10923335 g/mol . The topological polar surface area is 76.1 Ų , and it has a heavy atom count of 21 .科学的研究の応用

Novel Synthesis and Pharmaceutical Impurities

A significant aspect of research on omeprazole derivatives involves the synthesis of novel compounds and the identification of pharmaceutical impurities that can emerge in the production process. For example, Saini et al. (2019) reviewed various pharmaceutical impurities of anti-ulcer drugs, highlighting novel methods for synthesizing omeprazole and its derivatives. This includes the oxidation processes that lead to sulfone and sulfone N-oxide as impurities, and the synthesis involving coupling of esters with Grignard reagents, which might be applicable to the synthesis of derivatives like 4-Desmethoxy Omeprazole Sulfide (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).

Pharmacodynamic Properties and Therapeutic Potential

The pharmacodynamic and pharmacokinetic properties of omeprazole and its derivatives, including 4-Desmethoxy Omeprazole Sulfide, form the basis of their therapeutic potential. Omeprazole is known for its potent inhibition of the gastric acid secretion by blocking the proton pump in the gastric parietal cells. This action is critical for its effectiveness in treating conditions like peptic ulcer disease and Zollinger-Ellison syndrome. Research by Clissold and Campoli-Richards (1986) provides a preliminary review of omeprazole’s properties, emphasizing its role in acid-related disorders and laying the groundwork for understanding the actions of its derivatives (S. Clissold & D. Campoli-Richards, 1986).

Metabolism and Drug Interactions

Understanding the metabolism of omeprazole is crucial for investigating its derivatives. The pharmacokinetic profiles of omeprazole and its interactions provide insights into how modifications like desmethoxylation might influence therapeutic efficacy and safety. For instance, the work by Wedemeyer and Blume (2014) on proton pump inhibitors (PPIs) highlights the importance of drug interactions and metabolic pathways, which are essential for evaluating the pharmacological applications of derivatives such as 4-Desmethoxy Omeprazole Sulfide (R. Wedemeyer & H. Blume, 2014).

作用機序

Target of Action

The primary target of 4-Desmethoxy Omeprazole Sulfide is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

4-Desmethoxy Omeprazole Sulfide, like its parent compound Omeprazole, is believed to inhibit the activity of the gastric H+/K+ ATPase pump . This inhibition prevents the secretion of H+ ions into the gastric lumen, effectively reducing the production of gastric acid .

Biochemical Pathways

The inhibition of the gastric H+/K+ ATPase pump disrupts the biochemical pathway responsible for gastric acid production. This results in a decrease in gastric acidity, which can help alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Result of Action

The inhibition of the gastric H+/K+ ATPase pump by 4-Desmethoxy Omeprazole Sulfide leads to a decrease in gastric acid production. This can result in an increase in gastric pH, providing relief from the symptoms of acid-related disorders .

Action Environment

The action of 4-Desmethoxy Omeprazole Sulfide is influenced by the acidic environment of the stomach. The compound is stable under acidic conditions, which allows it to reach its target in the stomach’s parietal cells and exert its inhibitory effect . Other factors, such as the presence of food in the stomach, may also influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUHHMNQRUNZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747541 |

Source

|

| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Desmethoxy Omeprazole Sulfide | |

CAS RN |

704910-89-4 |

Source

|

| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)